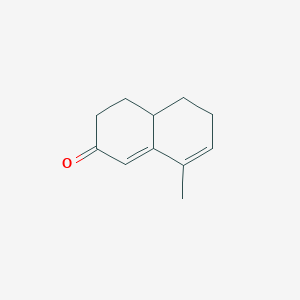
8-Methyl-4,4a,5,6-tetrahydronaphthalen-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-4,4a,5,6-tetrahydronaphthalen-2(3H)-one is an organic compound belonging to the class of naphthalenes This compound is characterized by its unique structure, which includes a naphthalene ring system with a methyl group and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-4,4a,5,6-tetrahydronaphthalen-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the compound can be synthesized from the corresponding naphthalene derivative through Friedel-Crafts acylation followed by reduction and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions
8-Methyl-4,4a,5,6-tetrahydronaphthalen-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The methyl group and other positions on the naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the production of materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 8-Methyl-4,4a,5,6-tetrahydronaphthalen-2(3H)-one depends on its specific interactions with molecular targets. For example, if the compound exhibits biological activity, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): A related compound with a similar naphthalene ring system but lacking the methyl and ketone groups.
2-Methyltetralin: Similar to tetralin but with a methyl group at the 2-position.
4-Methyltetralin: Similar to tetralin but with a methyl group at the 4-position.
Uniqueness
8-Methyl-4,4a,5,6-tetrahydronaphthalen-2(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the ketone group and the methyl group can lead to distinct chemical and biological properties compared to other naphthalene derivatives.
特性
CAS番号 |
144657-34-1 |
|---|---|
分子式 |
C11H14O |
分子量 |
162.23 g/mol |
IUPAC名 |
8-methyl-4,4a,5,6-tetrahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C11H14O/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h3,7,9H,2,4-6H2,1H3 |
InChIキー |
KHKQXXJNVPCSFK-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCC2C1=CC(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















